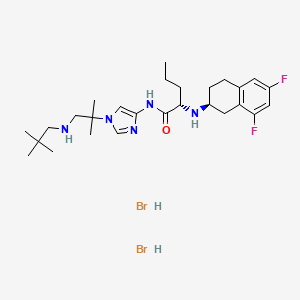

![molecular formula C21H21ClN4O5 B560391 N-(2-chlorophenyl)-6-piperidin-4-ylimidazo[1,2-a]pyridine-3-carboxamide;oxalic acid](/img/structure/B560391.png)

N-(2-chlorophenyl)-6-piperidin-4-ylimidazo[1,2-a]pyridine-3-carboxamide;oxalic acid

Übersicht

Beschreibung

LDN-211904 Oxalat ist ein potenter und selektiver Inhibitor der EphB3-Rezeptor-Tyrosinkinase. Es hat sich in der wissenschaftlichen Forschung, insbesondere auf dem Gebiet der Krebsbehandlung, als vielversprechend erwiesen. Die Verbindung ist bekannt für ihre hohe metabolische Stabilität und Wirksamkeit bei der Hemmung spezifischer zellulärer Signalwege .

Wirkmechanismus

Target of Action

LDN-211904 oxalate is a potent and selective inhibitor of the EphB3 receptor tyrosine kinase . The EphB3 receptor is a part of the Ephrin receptor family, which plays a crucial role in various biological processes such as neuronal development and cancer progression .

Mode of Action

LDN-211904 oxalate interacts with the EphB3 receptor, inhibiting its activity. The inhibition of EphB3 by LDN-211904 oxalate is selective and potent, with an IC50 value of 0.079 µM . This interaction results in the suppression of EphB3-induced autophosphorylation of the EphB3 receptor .

Biochemical Pathways

The primary biochemical pathway affected by LDN-211904 oxalate is the EphB3 signaling pathway. By inhibiting the EphB3 receptor, LDN-211904 oxalate disrupts the normal functioning of this pathway . This disruption can lead to downstream effects such as the inhibition of STAT3-activated CSC stemness .

Pharmacokinetics

LDN-211904 oxalate exhibits good metabolic stability in mouse liver microsomes . This stability suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.

Result of Action

The inhibition of the EphB3 receptor by LDN-211904 oxalate can lead to various molecular and cellular effects. For instance, it has been shown to be effective in inhibiting STAT3-activated CSC stemness and cetuximab resistance in colorectal cancer (CRC) .

Action Environment

The action of LDN-211904 oxalate can be influenced by various environmental factors. For example, the metabolic stability of the compound can be affected by the specific conditions within the liver microsomes . Additionally, the efficacy of LDN-211904 oxalate in inhibiting EphB3 may be influenced by the presence of other molecules in the cellular environment.

Vorbereitungsmethoden

Die Synthese von LDN-211904 Oxalat beinhaltet die Beibehaltung der 2-Chloranilingruppe und die Einführung eines Phenyl- oder kleinen Elektronendonor-Substituenten in die 5-Position von Pyrazol und [1,5-a]Pyridin . Die genauen Synthesewege und industriellen Produktionsmethoden sind proprietär und in der öffentlichen Literatur nicht allgemein bekannt gegeben.

Analyse Chemischer Reaktionen

LDN-211904 Oxalat unterliegt aufgrund des Vorhandenseins reaktiver Gruppen in seiner Struktur hauptsächlich Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind verschiedene Halogenierungsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate der ursprünglichen Verbindung mit modifizierten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

LDN-211904 Oxalat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Krebsforschung: Es wird verwendet, um den EphB3-Rezeptor zu hemmen, der eine entscheidende Rolle beim Fortschreiten des Darmkrebses spielt.

Studien zur Neuroentwicklung: LDN-211904 Oxalat wird als molekulare Sonde verwendet, um die Funktion und die Signalwege von EphB3-Rezeptoren zu untersuchen, insbesondere im Nervensystem während der Neuroentwicklung und im Erwachsenenalter.

Pharmakologische Forschung: Die hohe metabolische Stabilität der Verbindung macht sie zu einem wertvollen Werkzeug für die Untersuchung des Arzneimittelstoffwechsels und der Pharmakokinetik.

Wirkmechanismus

LDN-211904 Oxalat entfaltet seine Wirkung durch Hemmung der EphB3-Rezeptor-Tyrosinkinase. Diese Hemmung verhindert die Phosphorylierung nachgeschalteter Signalmoleküle, wodurch zelluläre Signalwege gestört werden, die das Wachstum und Überleben von Krebszellen fördern. Die Verbindung zeigt auch eine gute metabolische Stabilität in Mauslebermikrosomen, was ihre Wirksamkeit in vivo erhöht .

Vergleich Mit ähnlichen Verbindungen

LDN-211904 Oxalat ist aufgrund seiner hohen Selektivität und Potenz als EphB3-Inhibitor einzigartig. Zu ähnlichen Verbindungen gehören:

N-(2-Chlorphenyl)-6-(Piperidin-4-yl)imidazo[1,2-a]pyridin-3-carboxamid: Ein weiterer EphB3-Inhibitor mit ähnlicher Struktur, aber unterschiedlichen Substituenten.

MeOSuc-Ala-Ala-Pro-Val-pNA: Eine Verbindung, die den gleichen Rezeptor anvisiert, aber mit einem anderen Wirkmechanismus.

LDN-211904 Oxalat zeichnet sich durch seine Kombination aus hoher Selektivität, metabolischer Stabilität und Wirksamkeit bei der Überwindung von Arzneimittelresistenz bei der Krebsbehandlung aus .

Eigenschaften

IUPAC Name |

N-(2-chlorophenyl)-6-piperidin-4-ylimidazo[1,2-a]pyridine-3-carboxamide;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O.C2H2O4/c20-15-3-1-2-4-16(15)23-19(25)17-11-22-18-6-5-14(12-24(17)18)13-7-9-21-10-8-13;3-1(4)2(5)6/h1-6,11-13,21H,7-10H2,(H,23,25);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBJGLKPAQMCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN3C(=NC=C3C(=O)NC4=CC=CC=C4Cl)C=C2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)

![3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid](/img/structure/B560317.png)